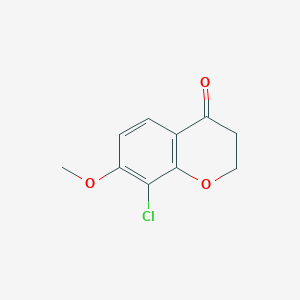

8-Chloro-7-methoxychroman-4-one

Description

Chromanones as Privileged Scaffolds in Medicinal Chemistry

Chromanones, which feature a benzene (B151609) ring fused to a dihydropyranone ring, are recognized as "privileged structures" in medicinal chemistry. bldpharm.comdntb.gov.ua This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of biological activities. The chromanone core is a key component in many natural products, particularly flavonoids, and has been shown to possess a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. bldpharm.commdpi.com The versatility of the chromanone framework makes it a valuable template for the design and synthesis of new drug candidates. bldpharm.com

Significance of Substituted Chromanones in Academic Research

The broad biological activity of the chromanone scaffold can be finely tuned and optimized through the introduction of various substituents onto its core structure. mdpi.com Academic research has extensively demonstrated that the nature and position of these substituents play a critical role in defining the pharmacological profile of the resulting derivatives. nih.govresearchgate.net For instance, structure-activity relationship (SAR) studies have become a cornerstone of chromanone research, systematically exploring how different functional groups at different positions on the aromatic ring (Ring A) and the dihydropyranone ring (Ring B) influence biological efficacy. nih.gov Modifications at positions such as C-2, C-3, C-6, C-7, and C-8 have been shown to be particularly important in modulating the activity of these compounds. mdpi.comresearchgate.net The synthesis of diverse libraries of substituted chromanones allows researchers to probe the molecular interactions between these compounds and their biological targets, paving the way for the development of more potent and selective agents. dntb.gov.uanih.gov

Research Rationale for Investigating 8-Chloro-7-methoxychroman-4-one

While extensive research into the specific biological profile of this compound is not widely documented in publicly available literature, a clear rationale for its investigation can be inferred from studies on related compounds. The unique substitution pattern of this molecule—a chlorine atom at the C-8 position and a methoxy (B1213986) group at the C-7 position—suggests it is a compound of significant interest for chemical and pharmacological screening.

The rationale for its investigation is built on several key points:

Influence of Halogenation: The introduction of a chlorine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, potentially leading to improved potency and bioavailability. Studies on related chalcones, which are precursors to chromanones, have shown that the presence of a chlorine atom can enhance antimicrobial properties. mdpi.com

Role of the Methoxy Group: The methoxy group (-OCH3) is a common feature in many biologically active natural flavonoids and synthetic chromones. nih.gov Its presence at the C-7 position is a well-explored modification in flavonoid chemistry, often contributing to antioxidant and enzyme-inhibiting activities. nih.govnih.gov

Significance of C-7 and C-8 Substitution: The C-7 and C-8 positions of the chromanone scaffold are known to be critical for biological activity. dntb.gov.ua Research on other 8-substituted flavonoids has demonstrated that the functional group at this position plays a vital role in determining the compound's bioactivity. researchgate.net Therefore, exploring the combined effect of a chloro group at C-8 and a methoxy group at C-7 is a logical step in the systematic exploration of the chromanone chemical space.

In essence, this compound represents a rational design that combines several structural features known to be important for biological activity within the privileged chromanone framework. Its synthesis and study would be aimed at understanding how this specific combination of substituents influences its chemical properties and potential as a lead compound for drug discovery. The existence of commercially available, similarly substituted chromanones, such as 8-Chloro-7-fluorochroman-4-one, further indicates that this class of compounds is an active area of chemical synthesis. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

8-chloro-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9ClO3/c1-13-8-3-2-6-7(12)4-5-14-10(6)9(8)11/h2-3H,4-5H2,1H3 |

InChI Key |

YKBYBRSGVAXYFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCO2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 8 Chloro 7 Methoxychroman 4 One Analogs

Impact of Substitution Patterns on Chromanone Bioactivity

The biological activities of chromanone derivatives are intricately linked to the substitution patterns on both the aromatic (A) and heterocyclic (B) rings. The type, number, and placement of substituents play a pivotal role in determining the pharmacological profile of these compounds nih.gov.

The introduction of halogen atoms, such as chlorine, into the chromanone scaffold can significantly modulate the biological activity of the resulting compounds. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which in turn can influence its interaction with biological targets.

In a study focused on the development of sirtuin 2 (SIRT2) inhibitors, a series of substituted chroman-4-one derivatives were synthesized and evaluated. The findings from this research indicated that larger, electron-withdrawing substituents at the 6- and 8-positions of the chromanone ring were favorable for inhibitory activity nih.govacs.org. Specifically, analogs with bromine, another halogen, at the C-8 position demonstrated notable activity. For instance, 8-bromo-2-pentylchroman-4-one was synthesized and showed inhibitory potential against SIRT2 nih.gov. An even more potent inhibitor from this series was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 1.5 µM, highlighting the positive contribution of di-halogenation on the aromatic ring to the compound's bioactivity nih.gov.

This suggests that the presence of a halogen, such as chlorine, at the C-8 position of the chroman-4-one scaffold can be a key determinant of its biological efficacy, likely by enhancing its binding affinity to target enzymes through electronic and steric effects.

| Compound | Substituents | SIRT2 Inhibition | Reference |

|---|---|---|---|

| 8-Bromo-2-pentylchroman-4-one | C-8: Br; C-2: Pentyl | Active | nih.gov |

| 6,8-Dibromo-2-pentylchroman-4-one | C-6: Br; C-8: Br; C-2: Pentyl | IC50 = 1.5 µM | nih.gov |

Research on chromone (B188151) derivatives designed to inhibit superoxide anion generation in human neutrophils revealed that the methoxy (B1213986) group at the 7-position of the chromone ring greatly influenced the compound's activity nih.gov. This highlights the importance of substitution at this particular position for anti-inflammatory potential.

Furthermore, a study on 7-methoxy-3-(4-methoxyphenyl)-chroman-4-one noted its high antioxidant capacity, suggesting a role in protecting against cardiovascular diseases and cancer nih.gov. The presence of the C-7 methoxy group is a common feature in many biologically active, naturally occurring flavanones and isoflavanones, which are structurally related to chromanones researchgate.net. For example, (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one is a chroman-4-one derivative that has been under experimental development researchgate.net.

These findings collectively underscore the strategic importance of the C-7 methoxy group in modulating the antioxidant and anti-inflammatory activities of the chromanone scaffold.

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Inhibition of superoxide anion generation (IC50 = 5.0 ± 1.4 µM) | nih.gov |

| 7-Methoxy-3-(4-methoxyphenyl)-chroman-4-one | High antioxidant capacity | nih.gov |

Substitutions at the C-2 and C-3 positions of the heterocyclic B-ring of the chromanone scaffold are also instrumental in defining the biological activity of its analogs.

According to SAR studies, the introduction of various substituents at the C-2 and C-3 positions, such as methoxyphenyl, amine derivatives, aromatic groups, and benzylidene moieties, can yield potent antioxidant compounds nih.gov. For antibacterial applications, it has been observed that substitution at the C-2 position with groups like pyrazol-4-yl, methoxyphenyl, alkyl, vinyl, hydroxyl methyl, and chlorophenyl can result in broad-spectrum antibacterial activity nih.gov. The length of 2-alkyl substitutions in the 4-chromanone scaffold also plays a significant role in determining antibacterial potency acs.org.

For antifungal activity, derivatization at the C-3 position with azolyl and benzylidene groups has been shown to be effective nih.gov. These findings indicate that the C-2 and C-3 positions are key sites for modification to enhance the antioxidant and antimicrobial properties of chromanone derivatives.

| Position | Substituent Type | Resulting Bioactivity | Reference |

|---|---|---|---|

| C-2 | Methoxyphenyl, amine derivatives, aromatic groups | Potent antioxidant | nih.gov |

| Pyrazol-4-yl, methoxyphenyl, alkyl, vinyl, hydroxyl methyl, chlorophenyl | Broad-spectrum antibacterial | nih.gov | |

| C-3 | Methoxyphenyl, amine derivatives, aromatic groups, benzylidene | Potent antioxidant | nih.gov |

| Azolyl, benzylidene | Good antifungal | nih.gov |

Pharmacophoric Elements within the Chromanone Scaffold

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The chromanone framework is considered a "privileged scaffold" in medicinal chemistry because it can serve as a template for the design of ligands for diverse receptors nih.govresearchgate.net.

Several key pharmacophoric elements have been identified within the chromanone scaffold that are crucial for its biological activities. For antibacterial activity, SAR analysis has revealed that a 2-hydrophobic substituent and a hydrogen bond donor/acceptor functionality at the 4-position (the carbonyl group) are important acs.org. Additionally, the presence of hydroxyl groups at the 5- and 7-positions of the chromanone scaffold can enhance antibacterial activity acs.org. The observation that two free phenol (B47542) hydroxy groups on the 4-chromanone scaffold are optimal for Gram-positive antibacterial activity further refines this pharmacophore model acs.org.

In the context of SIRT2 inhibition, the most potent compounds were found to be substituted at the 2-, 6-, and 8-positions, indicating that these are key positions for interaction with the enzyme's binding site nih.govacs.org. The preference for larger, electron-withdrawing substituents at the 6- and 8-positions suggests that these groups may be involved in specific electronic or steric interactions that enhance binding affinity nih.govacs.org.

These studies collectively help to build a pharmacophore model for chromanone derivatives, guiding the rational design of new analogs with improved and selective biological activities.

Mechanistic and Molecular Target Elucidation for 8 Chloro 7 Methoxychroman 4 One Analogs

Enzyme Inhibition Kinetics and Binding Site Analysis

Currently, there is a lack of publicly available scientific literature detailing the enzyme inhibition kinetics and specific binding site analysis for 8-Chloro-7-methoxychroman-4-one. Research into which enzymes this compound may inhibit, its potency (IC50 or Ki values), and the nature of its interaction (e.g., competitive, non-competitive) with enzymatic targets has not been reported.

Receptor Binding Studies

The interaction of this compound with various receptors, which are crucial for understanding its pharmacological profile, has been a subject of interest.

Sigma (σ) Receptors (σ1 and σ2): The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized as multifunctional proteins involved in cellular signaling. nih.gov The σ2 receptor, in particular, has been identified as transmembrane protein 97 (TMEM97) and is a biomarker for tumor proliferation. nih.gov While numerous ligands have been developed for these receptors, specific binding affinity data (e.g., Ki or IC50 values) for this compound at either σ1 or σ2 receptors are not available in the current scientific literature. nih.govnih.gov

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that play significant roles in various physiological and pathological processes. nih.gov Despite the therapeutic interest in targeting these receptors, studies detailing the binding profile of this compound at any of the adenosine receptor subtypes have not been published.

Pathway Modulation

The ability of a compound to modulate specific signaling pathways is a key aspect of its mechanism of action.

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov It is a significant target in drug development for conditions involving oxidative stress. However, there is no published research that investigates or demonstrates the ability of this compound to modulate the Keap1-Nrf2 signaling pathway.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is essential for embryonic development and has been implicated in the maintenance of cancer stem cells. nih.govnih.gov While various molecules are known to interact with components of the Hh pathway, such as Smoothened (SMO) or Gli transcription factors, there is no evidence in the scientific literature to suggest that this compound modulates Hedgehog signaling. nih.gov

Biochemical Interaction Profiling

A comprehensive biochemical interaction profile for this compound is not currently available. Such a profile would typically involve screening the compound against a broad panel of kinases, phosphatases, proteases, and other enzymes and receptors to identify potential on-target and off-target interactions. Without such studies, the broader biochemical effects of this compound remain uncharacterized.

Computational Chemistry and Cheminformatics in Chromanone Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a molecule, such as a chromanone derivative, might interact with a biological target, typically a protein. These methods can help to elucidate the binding mode and affinity of a compound, providing insights that can guide the design of more potent molecules. However, no such studies have been specifically reported for 8-Chloro-7-methoxychroman-4-one.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. A QSAR study for this compound would require a dataset of structurally similar chromanones with measured biological activities, which is not currently available in the literature.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

Computational methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico predictions help to identify potential liabilities early in the drug discovery process. nih.gov While general ADME prediction tools exist, no specific in silico or experimental pharmacokinetic data has been published for this compound.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Once a "hit" is identified, lead optimization strategies, often guided by computational chemistry, are employed to improve its potency and drug-like properties. There is no indication in the scientific literature that this compound has been the subject of such a campaign.

Reaction Mechanism Prediction using Computational Methods

Computational chemistry can also be used to predict the most likely mechanisms of chemical reactions, including the synthesis of novel compounds. This can help to optimize reaction conditions and improve yields. No computational studies on the reaction mechanism for the synthesis of this compound have been found in the searched literature.

Advanced Research Perspectives and Future Directions for 8 Chloro 7 Methoxychroman 4 One

Development of Multi-Target Directed Ligands (MTDLs) based on the Chromanone Scaffold

The multifactorial nature of complex pathologies, such as neurodegenerative diseases, has spurred the shift from a "one molecule, one target" approach to the design of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, offering a promising strategy for enhanced therapeutic efficacy and addressing complex disease networks. nih.govnih.gov

The chromanone scaffold is an ideal framework for the development of MTDLs, particularly for neurodegenerative disorders like Alzheimer's disease. nih.govrsc.org Research has focused on designing chromanone-based molecules that can concurrently inhibit key enzymes involved in Alzheimer's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govacs.orgfrontiersin.org

A recent study detailed the development of a series of 22 tailored chromanone derivatives designed as multi-neurotarget agents. acs.org By attaching differently sized cyclic amines to the chromanone skeleton, researchers identified compounds with balanced pharmacological profiles. For instance, one promising derivative, compound 19 , demonstrated inhibitory activity against human AChE, BuChE, and MAO-B, while also showing high affinity for σ1 and σ2 receptors, which are implicated in neurodegenerative processes. acs.org This study provides a clear framework for the future development of chromanone-based MTDLs, where the specific substitutions on the chromanone core, such as the chloro and methoxy (B1213986) groups in 8-Chloro-7-methoxychroman-4-one, can be strategically utilized to fine-tune polypharmacological activity. acs.org

Chromanone Hybrid Molecule Design

Molecular hybridization is a rational drug design strategy that combines the pharmacophoric features of two or more bioactive molecules into a single hybrid compound. nih.govresearchgate.net This approach aims to produce new chemical entities with improved affinity, better efficacy, or a more desirable pharmacological profile than the individual parent molecules. The chromanone scaffold is extensively used in this strategy, being hybridized with various pharmacologically active fragments to target diseases like cancer, diabetes, and Alzheimer's. nih.govnih.gov

In the context of Alzheimer's disease, researchers have designed and synthesized novel chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids. researchgate.net This work led to the identification of an optimal compound, C10 , which exhibited potent and balanced inhibitory activity against both AChE and MAO-B. researchgate.net Kinetic and molecular modeling studies revealed that this hybrid molecule binds to both the catalytic and peripheral anionic sites of AChE. researchgate.net Furthermore, in cellular and animal models, compound C10 protected against mitochondrial dysfunction, inhibited AChE-induced amyloid aggregation, and improved cognitive behaviors in a scopolamine-induced mouse model of Alzheimer's with greater efficacy than the standard drug donepezil. researchgate.net

Other examples include chromone (B188151)–rivastigmine hybrids that show inhibitory activity against both AChE and BuChE and also inhibit amyloid-β aggregation. nih.gov The design of such hybrids, starting from the this compound core, could involve linking it to other known pharmacophores to create novel molecules with synergistic or complementary activities for various therapeutic areas.

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| C10 (Chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrid) | AChE | 0.58 ± 0.05 µM | researchgate.net |

| MAO-B | 0.41 ± 0.04 µM | researchgate.net |

Exploration of Novel Synthetic Methodologies for Structural Diversification

The therapeutic potential of the chromanone scaffold is vast, but its full exploration is dependent on the development of efficient and versatile synthetic methodologies. nih.gov While many chromanone derivatives exist in nature, their isolation can be expensive, and some chemical synthesis routes suffer from poor yields. nih.gov Therefore, a critical area of future research is the discovery of novel, cost-effective synthetic methods that allow for extensive structural diversification of the chromanone core. nih.govrsc.orgnih.gov

Recent reviews have highlighted developments in the synthesis of chroman-4-one derivatives, showcasing various strategies to modify the core structure. rsc.orgnih.gov For instance, substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone ring have been shown to be crucial for modulating activities like antidiabetic potential. nih.gov For a compound like this compound, future synthetic efforts could focus on:

Modifications at the C-2 and C-3 positions: Introducing diverse substituents to explore new structure-activity relationships (SAR).

Annulation of heterocyclic rings: Fusing additional rings to the chromone core, for example at the C(7)-C(8) bond using 8-carbonyl-7-hydroxychromones as synthons, can create angular hetarenochromones with unique biological profiles. dntb.gov.ua

Development of stereoselective syntheses: Creating specific enantiomers or diastereomers of substituted chromanones, as the stereochemistry can significantly impact biological activity.

Challenges in chromanone synthesis, such as the undesired elimination of HBr from 3-bromochromanone intermediates, require the development of milder and more selective reaction conditions. researchgate.net Overcoming these synthetic hurdles is essential for building diverse libraries of analogs based on the this compound template for high-throughput screening and lead optimization.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound and its future derivatives, the integration of "omics" technologies is a crucial future direction. biobide.com These high-throughput techniques provide a global view of molecular changes within a biological system, offering deep insights that go beyond single-target interactions. nih.gov

Genomics and Transcriptomics: These approaches can be used to study how chromanone derivatives affect gene expression. biobide.com For example, treating cancer cells with a chromanone compound and subsequently analyzing the transcriptome (the complete set of RNA transcripts) could reveal which signaling pathways are activated or inhibited, helping to elucidate its anticancer mechanism. biobide.commdpi.com

Proteomics: This technology identifies and quantifies the complete set of proteins in a cell or tissue. nih.gov Proteomics can directly identify the protein targets of a drug, as well as downstream changes in protein expression and post-translational modifications, providing a detailed map of the drug's cellular effects. nih.gov

Metabolomics: By analyzing the full complement of metabolites, this approach can reveal how a compound alters cellular metabolism. biobide.com This is particularly relevant for diseases like cancer and diabetes, where metabolic reprogramming is a key feature.

While direct omics studies on this compound have not been extensively reported, applying these technologies will be essential to uncover novel mechanisms, identify biomarkers for patient response, and validate therapeutic targets in preclinical studies. biobide.com

Potential for Preclinical Development in Specific Disease Areas

The chromanone scaffold and its derivatives have demonstrated a wide range of pharmacological activities, suggesting significant potential for preclinical development in several key disease areas. nih.gov

Neurodegenerative Diseases: As highlighted in the MTDL section, Alzheimer's disease is a primary focus. nih.govrsc.org The ability of chromanones to inhibit AChE, BuChE, MAO-B, and amyloid-β aggregation makes them highly attractive candidates. nih.govresearchgate.net Derivatives of this compound could be advanced into preclinical models of neurodegeneration to assess their impact on cognitive function and neuropathological markers. researchgate.net

Cancer: Numerous chroman-4-one analogs have shown significant anticancer potential against various cancer cell lines. nih.govtsijournals.com Their mechanisms often involve the inhibition of critical targets like tumor necrosis factor-α (TNF-α) or topoisomerases. nih.govtsijournals.com Preclinical development would involve screening this compound and its analogs against a panel of cancer cell lines, followed by in vivo studies in xenograft models to evaluate anti-tumor efficacy.

Diabetes: Certain chromanone derivatives, particularly flavonoids and homoisoflavanones, exhibit antidiabetic properties by inhibiting enzymes like α-glucosidase or modulating receptors such as PPAR-γ. nih.gov The structural features of this compound could be optimized to enhance these activities, leading to preclinical studies in models of diabetes to assess effects on glucose metabolism and associated complications.

The broad bioactivity of the chromanone core provides a strong foundation for the preclinical investigation of this compound in these and other areas, including inflammatory, microbial, and viral diseases. nih.govtsijournals.com

Table of Mentioned Compounds

| Compound Name/Identifier | Description |

|---|---|

| This compound | The subject chemical compound of the article. |

| Compound 19 (in study) | A tailored azepane-containing chromanone derivative with multi-target activity against hAChE, hBuChE, hMAO-B, and sigma receptors. acs.org |

| Compound C10 (in study) | A chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrid with dual AChE/MAO-B inhibitory activity. researchgate.net |

| Donepezil | A standard drug for Alzheimer's disease, used as a reference compound. nih.govresearchgate.net |

| Rivastigmine | A drug for Alzheimer's disease, used in the design of chromone-rivastigmine hybrids. nih.govnih.gov |

| Tacrine | A cholinesterase inhibitor used as a reference and in the design of hybrid molecules. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic pathways for 8-Chloro-7-methoxychroman-4-one?

- Methodological Guidance : Optimize reaction conditions (e.g., temperature, solvent, catalysts) using iterative experimentation. For example, chlorination at the 8-position may require electrophilic substitution under controlled acidity to avoid over-halogenation. Validate intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step .

- Data Analysis : Compare spectral data (e.g., H/C NMR, IR) with literature values to confirm regioselectivity and purity. Discrepancies in melting points or retention factors (Rf) may indicate byproducts requiring column chromatography .

Q. How can researchers ensure reproducibility in the characterization of this compound?

- Experimental Design : Document reagent purity, instrument calibration (e.g., NMR shimming, HPLC column conditioning), and environmental controls (e.g., humidity for hygroscopic intermediates). Use standardized protocols for spectroscopic assignments, referencing IUPAC guidelines .

- Troubleshooting : Address inconsistent yields by testing alternative protecting groups for the methoxy moiety or adjusting stoichiometry in Friedel-Crafts acylation steps .

Q. What analytical techniques are critical for confirming the identity of this compound?

- Core Methods : High-resolution mass spectrometry (HRMS) for molecular formula validation, X-ray diffraction (XRD) for crystallographic confirmation (using SHELX for refinement ), and differential scanning calorimetry (DSC) to assess thermal stability.

- Cross-Verification : Compare experimental XRD data with Cambridge Structural Database entries to resolve ambiguities in bond angles or torsional strain .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

- Case Study : If H NMR shows unexpected splitting patterns, consider dynamic effects (e.g., rotamers) or paramagnetic impurities. Use variable-temperature NMR or deuterated solvent swaps to isolate artifacts .

- Statistical Tools : Apply principal component analysis (PCA) to chromatographic datasets to distinguish batch-to-batch variability from systemic errors .

Q. What strategies improve computational modeling of this compound’s reactivity?

- Modeling Workflow : Use density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets to predict electrophilic sites. Validate against experimental kinetic data (e.g., Hammett plots for substituent effects) .

- Limitations : Address discrepancies between computed and observed regioselectivity by incorporating solvent effects (e.g., polarizable continuum models) or explicit solvation .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Experimental Framework : Synthesize analogs with systematic substitutions (e.g., halogens at C-8, alkoxy groups at C-7) and assay bioactivity against controls. Use ANOVA to identify statistically significant trends .

- Data Interpretation : Corrogate crystallographic data (e.g., bond lengths from XRD ) with electronic parameters (Hammett σ values) to rationalize activity trends .

Q. What are best practices for reporting crystallographic data of this compound?

- Refinement Protocols : Use SHELXL for anisotropic displacement parameters and twin refinement in cases of non-merohedral twinning. Deposit CIF files in public databases (e.g., CCDC) with full metadata .

- Common Pitfalls : Avoid over-interpretation of low-resolution data; report R1/wR2 values and completeness thresholds explicitly .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to meet peer-review standards?

- Compliance : Follow Beilstein Journal guidelines: report yields, purity (≥95% by HPLC), and spectral data for all novel compounds. Include error margins for kinetic measurements (e.g., ±5% for triplicate runs) .

- Supplementary Materials : Provide raw NMR/Fourier-transform infrared (FTIR) spectra, chromatograms, and computational input files as supplementary data .

Q. What ethical considerations apply to publishing studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.